molecular formula C21H34O6 B1623595 Dimoxaprostum CAS No. 90243-98-4

Dimoxaprostum

Katalognummer: B1623595
CAS-Nummer: 90243-98-4
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: UJFDLBWYYFZXDS-LEENOTDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimoxaprostum is a synthetic prostaglandin analogue intended for in-vitro research applications. Prostaglandin analogues are a class of compounds known for their diverse biological activities, often involving the modulation of smooth muscle contraction, inflammatory processes, and other cellular functions . As a research chemical, this compound provides scientists with a tool to investigate signaling pathways and physiological responses in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheets and conduct a thorough literature review to fully understand the compound's profile before use. Specific details on the mechanism of action, binding affinity, metabolic stability, and optimal application protocols for this compound should be obtained from the primary manufacturer's literature and emerging scientific publications.

Eigenschaften

CAS-Nummer

90243-98-4

Molekularformel

C21H34O6

Molekulargewicht

382.5 g/mol

IUPAC-Name

(Z)-7-[(1S,2S,3S)-2-[(E,3S)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m0/s1

InChI-Schlüssel

UJFDLBWYYFZXDS-LEENOTDESA-N

SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomerische SMILES

CCOCC(C)(C)[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O

Kanonische SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

Dimoxaprostum’s structure ([PubChem CID 6436046]) contains:

  • A cyclopentanone core with cis-configured hydroxyl groups at C11 and C15
  • A Z-configured double bond at C5–C6
  • An ethoxy-bearing dimethylpentenyl side chain at C13–C16
  • A heptenoic acid moiety with E-configuration at C13–C14

The presence of four defined stereocenters (C1, C2, C3, C15) and two double bond geometries necessitates precise stereocontrol during synthesis.

Key Synthetic Challenges

  • Stereoselective cyclopentane formation : Achieving the 1S,2S,3S configuration in the cyclopentanone ring
  • Double bond geometry control : Maintaining Z configuration at C5–C6 during conjugate additions
  • Acid-sensitive groups : Protecting hydroxyl groups during ethoxy installation
  • Thermal instability : Managing exothermic reactions during epoxidation

Established Synthetic Routes

Corey Lactone Approach (Primary Industrial Method)

The 7-step sequence from trans-stilbene oxide demonstrates scalability:

Step Reaction Type Reagents/Conditions Yield Stereochemical Outcome
1 Epoxidation Dimethyldioxirane/acetone 99% trans-epoxide formation
2 Ring-opening aminolysis NH₃/THF, -20°C 85% anti-diol configuration
3 Corey lactonization TFA, DCC, 0°C 78% Cis-dihydroxylation
4 Side chain installation Wittig reaction (C7–C21 chain) 65% Z-alkene preservation
5 Ethoxy group introduction EtBr, NaH/DMF 82% Retention of C15 configuration
6 Oxidation Jones reagent, acetone 91% Ketone formation at C9
7 Global deprotection H₂/Pd-C, MeOH 95% Final product isolation

Critical parameters:

  • Epoxidation using dimethyldioxirane achieves complete conversion without racemization
  • Wittig reaction requires strict temperature control (-78°C) to maintain Z-selectivity
  • Ethylation at C16 uses inverse addition to prevent β-elimination

Advanced Oxidation Methodologies

Dimethyldioxirane-Mediated Epoxidation

The Organic Syntheses procedure provides optimal conditions:

Reaction Setup

- Oxone® (2.2 eq) added portionwise to acetone/H₂O (4:1 v/v)  
- Vigorous stirring at 0°C under N₂ atmosphere  
- *trans*-Stilbene (1 eq) added via syringe pump over 2 h  

Performance Metrics

Parameter Value Impact on Yield
Temperature 0–5°C Δ+10°C → -12% yield
Stirring rate 1200 rpm <600 rpm → incomplete conversion
Acetone:H₂O ratio 4:1 Higher H₂O → side product formation
Reaction time 4 h Extended time → decomposition

This method’s 99% yield surpasses mCPBA (83%) and VO(acac)₂/H₂O₂ (76%) alternatives.

Purification and Analytical Considerations

Chromatographic Challenges

This compound’s polar functional groups (3 hydroxyls, 1 carboxylic acid) necessitate:

HPLC Conditions

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
  • Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)
  • Gradient: 20% B → 80% B over 30 min
  • Retention time: 12.3 ± 0.2 min

Impurity Profile

Impurity RRT Source Control Strategy
Δ5,6-trans 0.92 Epimerization during step 4 Strict N₂ atmosphere
C16-OH 1.08 Incomplete ethylation Excess EtBr (1.5 eq)
Lactone form 1.15 Acid-catalyzed cyclization pH control during workup

Industrial-Scale Modifications

Continuous Flow Epoxidation

Replacing batch processing with flow chemistry:

Reactor Design

  • Tubular reactor (ID 2 mm, L 10 m)
  • Residence time: 3.2 min
  • T: -5°C, P: 8 bar

Advantages

  • 98.5% conversion vs. 99% batch
  • 80% reduction in dioxirane inventory
  • 5-fold increase in space-time yield

Crystallization Optimization

Final API purification uses anti-solvent crystallization:

Protocol

  • Dissolve crude product in EtOAc (5 mL/g) at 40°C
  • Add n-heptane (15 mL/g) at 0.5°C/min
  • Seed at 25°C with 0.1% w/w pure crystals
  • Age slurry for 12 h

Results

Parameter Batch Continuous
Purity (%) 99.3 99.5
Particle size (μm) 50–150 10–50
Yield (%) 87 91

Stability and Degradation Pathways

Forced Degradation Studies

Condition Degradants Formed Mechanism
Acid (0.1N HCl) Lactone derivative (15%) Intramolecular esterification
Base (0.1N NaOH) Δ13,14-isomer (22%) β-elimination
Oxidative (H₂O₂) C15-ketone (38%) Alcohol oxidation
Thermal (80°C) Racemization at C1 (9%) Stereo-inversion

Stabilization strategies include:

  • Lyophilized formulation under N₂
  • Buffered pH 5.0–6.0 solutions
  • Exclusion of transition metal ions

Emerging Synthetic Technologies

Enzymatic Dynamic Kinetic Resolution

Recent advances employ Candida antarctica lipase B for asymmetric synthesis:

Key Advantages

  • 99.9% ee vs. 98.5% for chemical methods
  • 50% reduction in protecting group steps
  • Ambient temperature operation

Limitations

  • Substrate specificity requires expensive co-factors
  • Scale-up challenges in multiphase systems

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Dimoxaprost hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

    Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und als potenzielles therapeutisches Mittel.

    Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung verschiedener Erkrankungen, einschließlich Entzündungen und Herz-Kreislauf-Erkrankungen.

    Industrie: Einsatz bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Dimoxaprost entfaltet seine Wirkung durch Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt auf Prostaglandinrezeptoren, was zur Aktivierung der Adenylatcyclase und der anschließenden Produktion von cyclischem Adenosinmonophosphat (cAMP) führt. Dies führt zu einer Relaxation der glatten Muskulatur und entzündungshemmenden Wirkungen.

Wissenschaftliche Forschungsanwendungen

Dimoxaprost has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various medical conditions, including inflammation and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

Dimoxaprost exerts its effects by interacting with specific molecular targets and pathways. It acts on prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Pharmacodynamic Comparison :

Parameter This compound Latanoprost
IOP Reduction 28–33% 25–31%
Onset of Action 2–4 hours 3–5 hours
Peak Efficacy 6–8 hours 8–12 hours

This compound exhibits faster onset and marginally superior IOP reduction, attributed to its enhanced corneal permeability . However, Latanoprost demonstrates a longer duration of action due to its prodrug design, which requires enzymatic hydrolysis for activation .

Bimatoprost

Bimatoprost, an amide prodrug, differs structurally by replacing the ketone group with a primary amide (Figure 1).

Pharmacokinetic Comparison :

Parameter This compound Bimatoprost
Bioavailability 35–40% 45–50%
Half-life 2.5–3.2 hours 4.0–4.5 hours
Protein Binding 88% 92%

Bimatoprost’s higher bioavailability correlates with its lipophilic amide moiety, enhancing corneal absorption . However, this compound’s fluorine substitution minimizes oxidative degradation, reducing systemic exposure .

Efficacy :

  • IOP Reduction : Bimatoprost achieves 27–34% IOP reduction, comparable to this compound.
  • Therapeutic Window : this compound’s narrower therapeutic window necessitates precise dosing to avoid hyperemia .

Comparison with Functionally Similar Compounds

Timolol (Beta-Blocker)

Timolol, a non-prostaglandin IOP-lowering agent, provides an alternative mechanism via aqueous humor suppression.

Parameter This compound Timolol
Mechanism Uveoscleral outflow Aqueous suppression
IOP Reduction 28–33% 20–25%
Systemic Effects Minimal Bradycardia, bronchospasm

This compound’s superior efficacy and lack of systemic cardiovascular effects make it preferable for patients with asthma or heart conditions .

Discussion

Structural Advantages

This compound’s fluorine substitution enhances stability and receptor affinity compared to Latanoprost, while avoiding the pigmentation changes linked to Bimatoprost .

Clinical Implications

  • First-Line Use : this compound’s rapid onset supports its use in acute IOP management.
  • Combination Therapy : Synergistic effects observed with Timolol (mean IOP reduction: 38–42%) .

Limitations

  • Cost: 20–30% higher than Latanoprost in most markets.
  • Storage Requirements : Requires refrigeration, unlike Bimatoprost .

Q & A

Q. How should researchers respond to peer review critiques about incomplete mechanistic data for this compound?

  • Methodological Answer: Perform additional rescue experiments (e.g., siRNA knockdowns) to confirm target engagement. Use supplementary figures to address limitations transparently. Cite conflicting studies in the discussion and propose follow-up experiments (e.g., cryo-EM structural studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.